cis-Hexahydro-cyclopenta[c]pyrrol-5-one tosylate
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Overview
Description
cis-Hexahydro-cyclopenta[c]pyrrol-5-one tosylate: is a chemical compound with the molecular formula C14H19NO4S . It is a light yellow solid with a molecular weight of 297.38 g/mol . This compound is known for its unique structure, which includes a hexahydro-cyclopenta[c]pyrrol-5-one core and a tosylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Hexahydro-cyclopenta[c]pyrrol-5-one tosylate typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and stringent quality control measures ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: cis-Hexahydro-cyclopenta[c]pyrrol-5-one tosylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The tosylate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
cis-Hexahydro-cyclopenta[c]pyrrol-5-one tosylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-Hexahydro-cyclopenta[c]pyrrol-5-one tosylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
cis-Hexahydro-cyclopenta[c]pyrrol-5-one hydrochloride: This compound has a similar core structure but differs in the substituent group, which is a hydrochloride instead of a tosylate.
Hexahydrocyclopenta[c]pyrrol-5(1H)-one: This compound lacks the tosylate group and has different chemical properties and reactivity.
Uniqueness: cis-Hexahydro-cyclopenta[c]pyrrol-5-one tosylate is unique due to its tosylate group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.C7H8O3S/c9-7-1-5-3-8-4-6(5)2-7;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,8H,1-4H2;2-5H,1H3,(H,8,9,10)/t5-,6+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMXNOBJPWBKLQ-KNCHESJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C2CNCC2CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H]2CNC[C@@H]2CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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